molecular formula C24H20FN3O4 B11297060 N-(4-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(4-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11297060
M. Wt: 433.4 g/mol
InChI Key: SWGVMLOGEGYPEQ-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O4/c1-30-20-10-4-17(5-11-20)23-27-24(32-28-23)18-6-12-21(13-7-18)31-15-22(29)26-14-16-2-8-19(25)9-3-16/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

SWGVMLOGEGYPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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